tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H22N2O2·HCl. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate hydrochloride typically involves the cyclization of appropriate diamines with tert-butyl chloroformate. One common method is the intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced amines or alcohols.
Substitution: Alkylated diazepane derivatives.
Scientific Research Applications
tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate hydrochloride is used in various scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1,4-diazepane-1-carboxylate
- tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate hydrochloride
- tert-Butyl (3S)-3-methyl-1,4-diazepane-1-carboxylate
Uniqueness
tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of certain pharmaceutical compounds and in research applications where specific structural features are required .
Properties
Molecular Formula |
C11H23ClN2O2 |
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Molecular Weight |
250.76 g/mol |
IUPAC Name |
tert-butyl 6-methyl-1,4-diazepane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-9-7-12-5-6-13(8-9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H |
InChI Key |
YAYBOBFCJFFIHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN(C1)C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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